SLAM protein - 169535-43-7

SLAM protein

Catalog Number: EVT-1512186
CAS Number: 169535-43-7
Molecular Formula: C11H9F2NO2
Molecular Weight: 0
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Product Introduction

Source

The SLAM protein was first identified in studies focusing on the localization of mRNAs within cellular compartments. Its discovery has been linked to research on the dynamics of RNA behavior and its interaction with proteins involved in translation and localization.

Classification

SLAM protein belongs to a class of proteins that are involved in RNA-binding and translational regulation. It is classified under RNA-binding proteins, which play significant roles in post-transcriptional regulation by interacting with mRNA molecules.

Synthesis Analysis

Methods

The synthesis of SLAM protein involves transcription from the slam gene followed by translation processes that occur within the cytoplasm. The transcription process is regulated by various transcription factors that respond to developmental signals.

Technical Details

The synthesis can be influenced by factors such as RNA polymerase activity and the presence of specific enhancers that promote transcription. The use of techniques like quantitative PCR can help measure the levels of slam mRNA during different developmental stages, providing insights into its synthesis dynamics.

Molecular Structure Analysis

Structure

SLAM protein exhibits a complex structure characterized by multiple domains that facilitate its interaction with RNA. These domains include RNA recognition motifs that are crucial for binding to specific mRNA sequences.

Data

X-ray crystallography and nuclear magnetic resonance spectroscopy are commonly used methods to elucidate the three-dimensional structure of SLAM protein, revealing how it interacts with its RNA targets. Structural data indicate that SLAM has a unique configuration enabling it to bind to mRNAs at specific sites, thereby influencing their localization and stability.

Chemical Reactions Analysis

Reactions

SLAM protein participates in several biochemical reactions, primarily involving the binding and modulation of mRNA molecules. This includes stabilization of certain mRNAs and facilitating their transport to specific cellular locations.

Technical Details

The binding affinity of SLAM for its target mRNAs can be quantified using techniques such as surface plasmon resonance or electrophoretic mobility shift assays. These methods allow researchers to determine how effectively SLAM interacts with different RNA sequences under varying conditions.

Mechanism of Action

Process

The mechanism through which SLAM exerts its effects involves several steps:

Data

Experimental studies have shown that mutations in the slam gene can lead to defects in mRNA localization and subsequent developmental issues, underscoring its importance in gene expression regulation.

Physical and Chemical Properties Analysis

Physical Properties

SLAM protein has a molecular weight typically around 40-60 kDa, depending on post-translational modifications such as phosphorylation or glycosylation. It is soluble in aqueous solutions and shows stability under physiological pH conditions.

Chemical Properties

Chemically, SLAM contains various amino acids that contribute to its functional properties, including cysteine residues that may form disulfide bonds critical for structural integrity. Its interactions with RNA are primarily non-covalent, involving hydrogen bonds and hydrophobic interactions.

Applications

Scientific Uses

SLAM protein has significant applications in various fields of biological research:

  • Developmental Biology: Understanding how SLAM regulates mRNA localization aids in elucidating mechanisms of early development.
  • Gene Expression Studies: Researchers utilize SLAM as a model for studying post-transcriptional regulation mechanisms.
  • Therapeutic Research: Insights gained from studying SLAM could inform strategies for addressing diseases related to misregulated gene expression.
Structural and Molecular Biology of SLAM Proteins

Classification of SLAM Family Receptors (SLAMF1–SLAMF9)

Typical vs. Atypical SLAM Receptors

The SLAM family comprises nine receptors (SLAMF1–SLAMF9) expressed predominantly on hematopoietic cells. Receptors are categorized as typical or atypical based on cytoplasmic domain structure:

  • Typical receptors (SLAMF1, SLAMF3–SLAMF7): Contain cytoplasmic immunoreceptor tyrosine-based switch motifs (ITSMs; TxYxxV/I/L sequence) essential for intracellular signaling. For example, SLAMF1 (CD150) and SLAMF7 (CD319) possess 2–4 ITSMs [2] [8].
  • Atypical receptors (SLAMF2, SLAMF8, SLAMF9): Lack functional ITSMs. SLAMF2 (CD48) is GPI-anchored and lacks a transmembrane domain, while SLAMF8 (CD353) and SLAMF9 (CD84-H1) have short cytoplasmic tails without ITSMs, limiting their signaling capacity [2] [7].

Table 1: Classification of SLAM Receptors

ReceptorCD DesignationTypeKey Features
SLAMF1CD150Typical2 ITSMs; measles virus receptor
SLAMF2CD48AtypicalGPI-anchored; ligand for SLAMF4
SLAMF3CD229TypicalDuplicated IgV-C2 domains; 4 ITSMs
SLAMF4CD244Typical4 ITSMs; binds SLAMF2
SLAMF5CD84Typical2 ITSMs; homophilic binding
SLAMF6CD352Typical2 ITSMs; self-ligand
SLAMF7CD319Typical1 ITSM; target for elotuzumab
SLAMF8CD353AtypicalNo ITSMs; regulates macrophage migration
SLAMF9CD84-H1AtypicalNo ITSMs; unknown ligand

Homotypic vs. Heterotypic Ligand Interactions

SLAM receptors primarily engage in homotypic interactions (self-ligand binding) via their membrane-distal IgV domains. For example:

  • SLAMF1, SLAMF3, SLAMF5, SLAMF6, and SLAMF7 form homodimers in a "head-to-head" configuration [3].
  • Heterotypic interactions are rare: SLAMF2 exclusively binds SLAMF4 (CD244), enabling cross-talk between NK cells and dendritic cells [2] [3].
  • SLAMF8 and SLAMF9 lack identified ligands, though SLAMF8 promotes neuroinflammation via NINJ2 in Alzheimer’s disease models [4] [7].

Domain Architecture of SLAM Receptors

Extracellular Immunoglobulin (Ig) Superfamily Domains

All SLAM receptors belong to the Ig superfamily and share conserved extracellular domains:

  • IgV-like domain: N-terminal, lacks disulfide bonds, mediates ligand binding. Homophilic interactions occur through antiparallel β-strand pairing [3] [8].
  • IgC2-like domain: Membrane-proximal, contains two disulfide bonds for structural stability.
  • Exception: SLAMF3 (CD229) has a duplicated IgV-IgC2 structure (four extracellular domains), potentially enhancing avidity [3] [8].

Cytoplasmic Immunoreceptor Tyrosine-Based Switch Motifs (ITSMs)

  • Consensus sequence: TxYxxV/I/L (where x = any amino acid). Phosphorylated tyrosines within ITSMs recruit SH2 domain-containing adaptors (SAP, EAT-2) or phosphatases (SHP-1, SHP-2) [1] [6].
  • Variability: SLAMF4 contains four ITSMs, while SLAMF7 has one. SLAMF2, SLAMF8, and SLAMF9 lack ITSMs, rendering them signaling-deficient without adaptors [7] [8].

Table 2: ITSM Distribution in SLAM Receptors

ReceptorNumber of ITSMsCytoplasmic Tail LengthSignaling Adaptors
SLAMF12~80 aaSAP, EAT-2
SLAMF34~110 aaSAP
SLAMF44~70 aaSAP, EAT-2
SLAMF52~60 aaSAP
SLAMF62~90 aaSAP
SLAMF71~40 aaEAT-2
SLAMF80ShortNone
SLAMF90ShortNone

SLAM-Associated Protein (SAP) Family Adaptors

SAP, EAT-2, and ERT: Structure and Expression

SAP adaptors are cytosolic proteins that bind phosphorylated ITSMs to regulate immune signaling:

  • SAP (SH2D1A):
  • Structure: Single SH2 domain + C-terminal tail (128 aa). Chromosomal location: Xq25 [5] [6].
  • Expression: T cells, NK cells, platelets; absent in B cells and macrophages.
  • EAT-2 (SH2D1B):
  • Structure: SH2 domain (132 aa). Chromosomal location: 1q23 [5] [7].
  • Expression: B cells, dendritic cells, macrophages.
  • ERT (SH2D1C):
  • Pseudogene in humans; expressed in murine NK cells [2] [5].

Table 3: SAP Family Adaptor Proteins

AdaptorGeneSize (aa)ExpressionKey Binding Partners
SAPSH2D1A128T cells, NK cellsSLAMF1, F4, F5, F6
EAT-2SH2D1B132B cells, macrophagesSLAMF1, F3, F4, F7
ERTSH2D1C130 (mouse)Mouse NK cellsSLAMF4 (mouse)

SH2 Domain Interactions with Phosphorylated ITSMs

  • SAP binding:
  • Preferentially binds non-phosphorylated ITSMs (e.g., on SLAMF1) via Thr-Ile residues upstream of tyrosine. This blocks phosphatase recruitment (e.g., SHP-2) [6] [9].
  • In T cells, SAP recruits kinases (Fyn, LCK) to phosphorylate ITSMs, amplifying TCR signaling [6].
  • EAT-2 binding:
  • Exclusively binds phosphorylated ITSMs (e.g., on SLAMF7). Lacks preference for specific flanking sequences [5] [7].
  • In macrophages, EAT-2 enhances TLR4/NF-κB-driven cytokine production (e.g., TNF-α) [4].
  • Pathogenic mutations:
  • X-linked lymphoproliferative disease (XLP) results from SAP mutations, impairing ITSM binding and causing defective T/B cell crosstalk [6] [9].

Figure: Competitive Binding at ITSMs

Phosphorylated ITSM: -Tx-pYxxV-  │  ┌───────────┴────────────┐  │                        │  SAP (blocks SHP-2)        EAT-2 (recruits kinases)  

Properties

CAS Number

169535-43-7

Product Name

SLAM protein

Molecular Formula

C11H9F2NO2

Synonyms

SLAM protein

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